N-[3-bromo-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide
Description
The compound consists of a thiophenecarboxamide core linked to a phenyl ring substituted with a bromine atom at position 3 and a morpholinyl group at position 4. The morpholine moiety (a six-membered ring containing one nitrogen and one oxygen atom) may enhance solubility and modulate binding interactions, while the bromine atom contributes to steric bulk and lipophilicity.
Properties
IUPAC Name |
N-(3-bromo-4-morpholin-4-ylphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c16-12-10-11(17-15(19)14-2-1-9-21-14)3-4-13(12)18-5-7-20-8-6-18/h1-4,9-10H,5-8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSQVFSHLGHZRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide typically involves multiple steps. One common route starts with the bromination of 4-(4-morpholinyl)aniline to introduce the bromine atom at the 3-position of the phenyl ring. This is followed by the coupling of the brominated intermediate with 2-thiophenecarboxylic acid chloride under basic conditions to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-[3-bromo-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[3-bromo-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets. The morpholine moiety can enhance its binding affinity to certain receptors, while the thiophene carboxamide group can participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Thiophenecarboxamide Derivatives
The evidence highlights several structurally related compounds, enabling a comparative analysis based on substituents, physicochemical properties, and biological activity:
2.1. Structural and Functional Group Variations
M8-B Hydrochloride
- Structure: N-(2-aminoethyl)-N-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-2-thiophenecarboxamide hydrochloride .
- Biological Activity : Acts as a TRPM8 ion channel inhibitor, tested in neuroinflammatory models of dry eye disease at concentrations up to 30 µM .
- Solubility : Dissolves in water and phosphate-buffered saline (PBS), facilitating in vivo applications .
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide
- Structure : Features dual 4-chlorophenyl groups and a sulfonyl linker .
- Key Features :
- Sulfonyl group : Introduces polarity and hydrogen-bond acceptor capacity.
- Chlorine substituents : Increase electronegativity and metabolic stability compared to bromine.
- Physicochemical Data: Molecular formula C₁₈H₁₃Cl₂NO₃S₂, molar mass 426.34 g/mol .
N-(4-bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide
- Structure : Contains a bromophenyl group and a thiazole ring with a trifluoromethylphenyl substituent .
- Trifluoromethyl group: Improves lipophilicity and bioavailability.
- Physicochemical Data : Molecular formula C₂₃H₁₄BrF₃N₂OS, molar mass 503.33 g/mol .
2.2. Target Compound vs. Analogs: Key Differences
2.3. Implications of Substituent Variations
- Bromine vs.
- Morpholinyl vs. Aminoethyl: Morpholine’s cyclic structure may offer better metabolic stability than a linear aminoethyl group, which could be prone to enzymatic degradation .
- Sulfonyl vs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
